3-(4-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This particular compound has a chlorophenyl group attached to the isoxazole ring, which can influence its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-chlorobenzaldehyde and hydroxylamine hydrochloride.
Reaction Steps:
Formation of Oxime: 4-chlorobenzaldehyde is reacted with hydroxylamine hydrochloride to form the corresponding oxime.
Cyclization: The oxime undergoes cyclization in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the isoxazole ring.
Methylation: The isoxazole ring is then methylated using methyl iodide to introduce the methyl group at the 5-position.
Carboxylation: Finally, the carboxylic acid group is introduced using a suitable carboxylation reagent, such as carbon monoxide in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Substitution reactions can occur at various positions on the isoxazole ring, often involving the replacement of a chlorine atom with another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Substitution reactions may use nucleophiles such as amines, alcohols, or halides under various conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, such as alcohols, ketones, or carboxylic acids.
Reduction Products: Reduced forms, such as alcohols or amines.
Substitution Products: Substituted isoxazoles with different functional groups.
Mechanism of Action
Target of Action
The compound, 3-(4-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid, is a bioactive aromatic compound. It is known to bind with high affinity to multiple receptors . .
Mode of Action
It is known that bioactive aromatic compounds like this one can interact with their targets, leading to various biological activities .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
It is known that bioactive aromatic compounds like this one can have diverse biological activities , suggesting that the compound may have a wide range of molecular and cellular effects.
Scientific Research Applications
3-(4-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies, helping to understand enzyme mechanisms or cellular processes.
Medicine: It has potential as a lead compound in drug discovery, particularly for developing new pharmaceuticals with anti-inflammatory, analgesic, or anticancer properties.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Comparison with Similar Compounds
3-(4-Chlorophenyl)propionic acid: This compound has a similar chlorophenyl group but lacks the isoxazole ring.
4-Chlorobenzaldehyde: A simpler compound with a chlorophenyl group but without the isoxazole or carboxylic acid functionalities.
5-Methylisoxazole-4-carboxylic acid: Similar isoxazole structure but without the chlorophenyl group.
Uniqueness: 3-(4-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid is unique due to its combination of the chlorophenyl group and the isoxazole ring, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-11(10(14)15)6-9(13-16-11)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERMSOSSTIVNLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.